3-(3-Furylmethyl)piperidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Furylmethyl)piperidine Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant applications in medicinal chemistry. The compound features a piperidine ring substituted with a furylmethyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Furylmethyl)piperidine Hydrochloride typically involves the cyclization of appropriate precursors. One common method is the [3+3] cycloaddition reaction, which constructs the piperidine ring . Another approach involves the hydrogenation of pyridine derivatives, which can be catalyzed by molybdenum disulfide .
Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance yield and efficiency. For instance, the use of Grignard reagents in a continuous flow setup can produce enantioenriched piperidines with high diastereoselectivity .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Furylmethyl)piperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the furylmethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents such as alkyl halides and strong bases are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines and N-oxides, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3-(3-Furylmethyl)piperidine Hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of drugs with potential anticancer, antihypertensive, and antimicrobial properties
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Furylmethyl)piperidine Hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Piperidine: A basic structure with similar chemical properties.
Pyridine: A six-membered ring with one nitrogen atom, often used as a precursor.
Piperazine: A heterocyclic amine with two nitrogen atoms in the ring.
Uniqueness: 3-(3-Furylmethyl)piperidine Hydrochloride is unique due to its furylmethyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of specialized pharmaceuticals and organic compounds .
Properties
IUPAC Name |
3-(furan-3-ylmethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-9(7-11-4-1)6-10-3-5-12-8-10;/h3,5,8-9,11H,1-2,4,6-7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIDIYPYRWPOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=COC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.